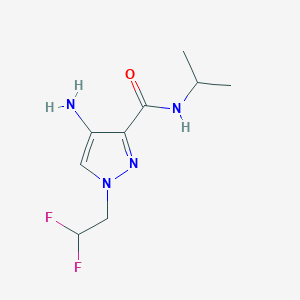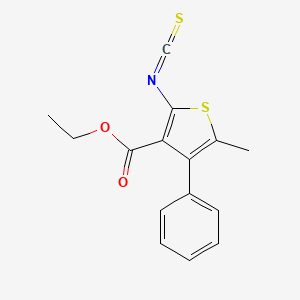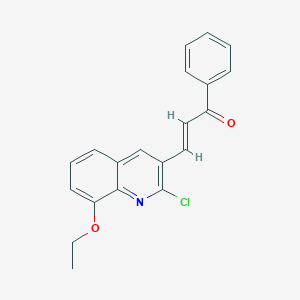
(E)-3-(2-Chloro-8-ethoxyquinolin-3-yl)-1-phenylprop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-Chloro-8-ethoxyquinolin-3-yl)-1-phenylprop-2-en-1-one is a chemical compound that is commonly known as CEP. It is a synthetic compound that has been widely used in scientific research. CEP has been found to have a wide range of applications in various fields of research, including pharmaceuticals, biochemistry, and biotechnology.
作用机制
The mechanism of action of CEP is not fully understood. However, it has been found to interact with various cellular targets, including enzymes and receptors. CEP has been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins that play a role in inflammation. It has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CEP has been found to have a wide range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. CEP has been found to inhibit the production of inflammatory cytokines and chemokines, which play a role in the pathogenesis of various diseases. It has also been found to induce apoptosis, which is a process of programmed cell death that plays a role in the regulation of cell growth and development.
实验室实验的优点和局限性
CEP has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has been found to have a wide range of applications in various fields of research, including pharmaceuticals, biochemistry, and biotechnology. However, there are also some limitations to the use of CEP in lab experiments. It has been found to be unstable in acidic conditions, which can limit its use in certain experiments. It has also been found to exhibit cytotoxic effects at high concentrations, which can limit its use in cell culture experiments.
未来方向
There are several future directions for research on CEP. One area of research is the development of novel derivatives of CEP that exhibit improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of CEP. Further studies are needed to fully understand the cellular targets of CEP and the signaling pathways that are involved in its biological effects. Additionally, studies are needed to determine the safety and efficacy of CEP in preclinical and clinical studies.
合成方法
The synthesis of CEP involves the reaction of 2-chloro-8-ethoxyquinoline-3-carbaldehyde with acetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation reaction, which results in the formation of CEP. The synthesis method of CEP is relatively simple and has been optimized for large-scale production.
科学研究应用
CEP has been widely used in scientific research due to its unique chemical properties. It has been found to have a wide range of applications in various fields of research, including pharmaceuticals, biochemistry, and biotechnology. CEP has been used as a starting material for the synthesis of various compounds that have potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties.
属性
IUPAC Name |
(E)-3-(2-chloro-8-ethoxyquinolin-3-yl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c1-2-24-18-10-6-9-15-13-16(20(21)22-19(15)18)11-12-17(23)14-7-4-3-5-8-14/h3-13H,2H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFHLAZBCUCVPS-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=CC(=C(N=C21)Cl)C=CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC2=CC(=C(N=C21)Cl)/C=C/C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]propanamide](/img/structure/B2911568.png)
![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2911570.png)
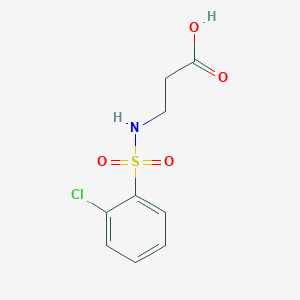

![N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride](/img/structure/B2911577.png)
![(5-(Furan-2-yl)isoxazol-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2911578.png)

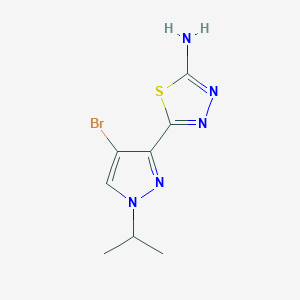
![(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B2911582.png)
![3-(4-chlorophenyl)-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2911583.png)
![1-(2-ethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2911584.png)

